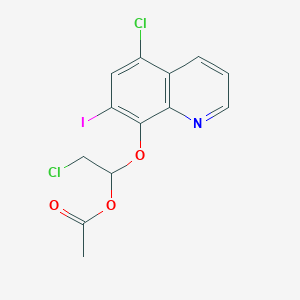
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorine and iodine atoms attached to a quinoline ring, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and iodine monochloride.
Etherification: The formation of the ether linkage between the quinoline derivative and ethyl acetate. This step often involves the use of a base such as sodium hydride to deprotonate the hydroxyl group on the quinoline ring, followed by reaction with ethyl bromoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ethyl acetate derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms which can enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of enzymes involved in essential biological processes. For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial properties. Additionally, the presence of halogen atoms can enhance the compound’s ability to disrupt cell membranes, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A related compound with similar halogenation on the quinoline ring, known for its antimicrobial properties.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: Another derivative with an acetic acid moiety instead of ethyl acetate, used in similar research applications.
Uniqueness
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
属性
分子式 |
C13H10Cl2INO3 |
|---|---|
分子量 |
426.03 g/mol |
IUPAC 名称 |
[2-chloro-1-(5-chloro-7-iodoquinolin-8-yl)oxyethyl] acetate |
InChI |
InChI=1S/C13H10Cl2INO3/c1-7(18)19-11(6-14)20-13-10(16)5-9(15)8-3-2-4-17-12(8)13/h2-5,11H,6H2,1H3 |
InChI 键 |
JGUAYCYLLIBGFX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CCl)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


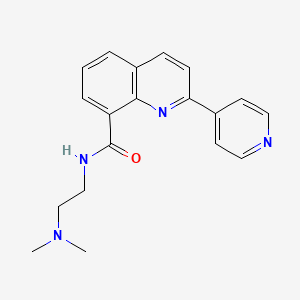
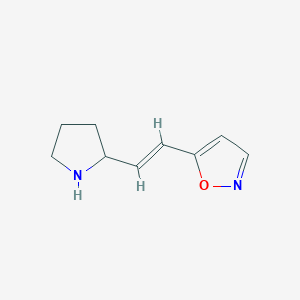
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)

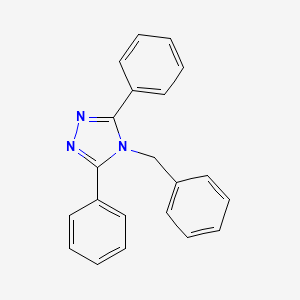

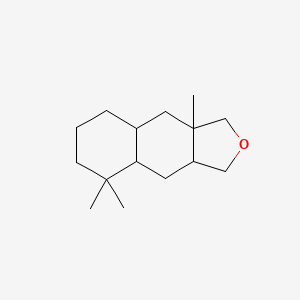

![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
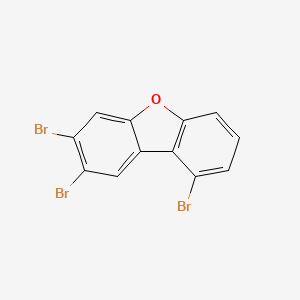
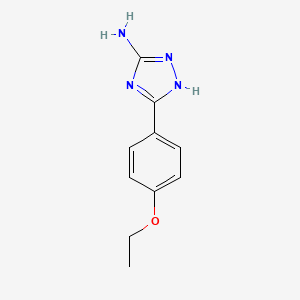
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
